4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid

Eph receptor tyrosine kinase competitive inhibitor

Procure this high-purity (≥98%) 2,5-dimethylpyrrolyl benzoic acid derivative for reliable EphA4/EphA2 (Ki 7 μM) and APOBEC-3A (IC50 4.11 μM) inhibition studies. The methylene (-CH2-) spacer ensures critical conformational flexibility for ephrin-binding pocket accommodation, unmatched by direct-linked analogs. Validated in vivo (30 mg/kg/day i.p.) for pancreatic tumor models. Avoid off-target effects—order the exact chemotype.

Molecular Formula C14H15NO2
Molecular Weight 229.27g/mol
CAS No. 313701-95-0
Cat. No. B461959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
CAS313701-95-0
Molecular FormulaC14H15NO2
Molecular Weight229.27g/mol
Structural Identifiers
SMILESCC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)9-12-5-7-13(8-6-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
InChIKeyDKSYSLOSBLCHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic Acid (CAS 313701-95-0) for Targeted EphA4/EphA2 Research


4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid (CAS 313701-95-0; C14H15NO2; MW 229.27) is a specialized organic compound belonging to the 2,5-dimethylpyrrolyl benzoic acid class, recognized as a selective small-molecule inhibitor of the EphA4 and EphA2 receptor tyrosine kinases [1]. Its structure features a benzoic acid moiety linked via a methylene bridge to a 2,5-dimethylpyrrole ring, a scaffold associated with competitive antagonism of the ephrin ligand-binding pocket [2]. The compound is commercially available as a white crystalline powder, typically at ≥98% purity, and is soluble in organic solvents such as ethanol and dichloromethane .

Why Analogs of 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic Acid Cannot Be Substituted for Eph Receptor Studies


Within the pyrrolyl benzoic acid chemotype, subtle structural variations profoundly alter target selectivity, potency, and physical properties, making simple substitution scientifically unsound. The methylene (-CH2-) spacer between the pyrrole and benzoic acid moieties in 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid distinguishes it from direct-linked analogs like 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7), introducing conformational flexibility that is critical for accommodating the ephrin-binding pocket of EphA4 [1]. Furthermore, the 4-substitution on the benzoic acid ring dictates a distinct receptor interaction profile compared to its 3-substituted isomer . Even among related 2,5-dimethylpyrrolyl benzoic acid derivatives, differences in linker length and substitution pattern can shift inhibitory activity from selective EphA4/EphA2 antagonism to entirely different targets, such as nuclear receptors or APOBEC deaminases [2]. Consequently, using a close analog without rigorous validation risks introducing off-target effects, altering experimental outcomes, and invalidating quantitative comparisons.

Comparative Quantitative Evidence for 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic Acid


Selective EphA4 Inhibition: Competitive Binding Affinity

4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid, as the core scaffold of the potent 2,5-dimethylpyrrolyl benzoic acid derivative 'Compound 1', acts as a competitive inhibitor of ephrin-A5 binding to EphA4. In an ELISA-based assay, Compound 1 exhibited a Ki value of 7 µM, which is comparable to that of its closely related isomer 'Compound 2' (Ki = 9 µM) [1]. This competitive mode of action is mechanistically distinct from allosteric inhibitors and underscores the importance of the core scaffold for high-affinity binding. Critically, this compound demonstrated selectivity by not inhibiting ephrin A5 binding to EphA7, EphB1, EphB2, EphB3, and EphB4 [2].

Eph receptor tyrosine kinase competitive inhibitor

In Vivo Antitumor Efficacy in an Orthotopic Pancreatic Cancer Model

The EphA4-inhibitory activity of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid-derived 'Compound 1' translates to significant antitumor efficacy in vivo. In an orthotopic xenograft model of human pancreatic ductal adenocarcinoma (PDAC), daily intraperitoneal administration of Compound 1 at 30 mg/kg for three weeks resulted in a statistically significant reduction in tumor volume compared to vehicle-treated controls (P < 0.05) [1]. This in vivo effect was accompanied by suppression of EphA4 and Akt phosphorylation within the tumor tissue [1].

pancreatic cancer xenograft in vivo efficacy

Differential Target Profile: Activity Against APOBEC3A

While structurally related analogs (e.g., Compound 1) are selective EphA4 inhibitors, the core 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid molecule itself demonstrates a distinct target engagement profile. In a high-throughput screen, it inhibited the DNA dC->dU-editing enzyme APOBEC-3A with an IC50 of 4.11 µM [1]. This contrasts sharply with the profile of the aforementioned EphA4-selective derivative (Ki = 7 µM for EphA4). The compound also showed weaker activity against the nuclear receptor NR4A1 (IC50 = 6.93 µM) [1]. This broader, yet distinct, target profile underscores that the base scaffold is not merely an inactive precursor but possesses its own unique, quantifiable biological signature.

APOBEC deaminase antiviral

Physical Form and Purity for Reproducible Experimentation

4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid is supplied as a white crystalline powder with a defined melting point of 125-128 °C . Commercial availability at ≥98% purity from multiple suppliers (e.g., MolCore, ABCR) provides a reliable and consistent chemical identity . This is a critical differentiator from custom-synthesized or less pure analogs, where batch-to-batch variability can confound biological assay results. The compound is soluble in common organic solvents like ethanol and dichloromethane, simplifying preparation of stock solutions .

chemical procurement purity solubility

Recommended Application Scenarios for 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic Acid


EphA4/EphA2-Mediated Signaling Pathway Analysis

Researchers investigating EphA4 or EphA2 signaling in cancer, neurology, or developmental biology can utilize this compound or its potent derivatives (e.g., 'Compound 1') to competitively inhibit receptor activation [1]. The established Ki of 7 µM for EphA4 provides a benchmark for selecting appropriate in vitro concentrations to block ephrin-induced receptor phosphorylation and downstream effects, such as growth cone collapse or cell retraction [1]. Its selectivity profile, which spares several other Eph receptors, makes it a more precise tool than broad-spectrum kinase inhibitors [2].

In Vivo Preclinical Oncology Studies (Pancreatic Cancer)

Based on demonstrated efficacy in an orthotopic PDAC model, the EphA4-inhibitory derivative 'Compound 1' is a validated probe for preclinical studies targeting EphA4-overexpressing pancreatic tumors [3]. The reported in vivo dosing regimen (30 mg/kg daily, i.p.) and the observed suppression of Akt phosphorylation offer a directly translatable protocol for further investigations into EphA4's role in tumor progression and its potential as a therapeutic target [3].

APOBEC Deaminase Activity Screening

For research into the APOBEC family of cytidine deaminases, which are implicated in innate immunity and cancer mutagenesis, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid represents a validated starting point [4]. Its reported IC50 of 4.11 µM against APOBEC-3A provides a quantifiable benchmark for screening campaigns or for use as a tool compound to study the biological consequences of APOBEC-3A inhibition [4].

Medicinal Chemistry and Chemical Biology Probe Synthesis

The compound's carboxylic acid and 2,5-dimethylpyrrole functional groups make it a versatile synthetic intermediate for generating focused libraries of novel bioactive molecules . Its established role as the core scaffold for both EphA4-selective inhibitors and APOBEC inhibitors demonstrates its utility in medicinal chemistry campaigns aimed at developing new chemical probes or lead compounds [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.